molecular formula C18H12FN3O2 B8112427 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

カタログ番号: B8112427
分子量: 321.3 g/mol
InChIキー: FVVZGXRCVWIZPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1422138-42-8) is a high-purity chemical compound with a molecular formula of C18H12FN3O2 and a molecular weight of 321.31 . This complex molecule features an indolizinyl core substituted with a 4-fluorophenyl group and a 1H-pyrazole-3-carboxylic acid functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research . Its structural characteristics suggest potential as a key intermediate in the synthesis of novel therapeutic agents. Researchers utilize this compound in various early-stage discovery applications, including as a building block for developing targeted inhibitors, in high-throughput screening assays, and for structure-activity relationship (SAR) studies. As a specialized research chemical, it is handled with cold-chain transportation protocols to ensure stability . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-[6-(4-fluorophenyl)indolizin-3-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-14-4-1-12(2-5-14)13-3-6-15-7-8-17(21(15)11-13)22-10-9-16(20-22)18(23)24/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVZGXRCVWIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CC=C3N4C=CC(=N4)C(=O)O)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Indolizine Core Construction

The indolizine skeleton is typically synthesized via:

  • Palladium-Catalyzed Cyclization : A 4-fluorophenyl-substituted pyrrole precursor undergoes cyclization with a pyridine-derived fragment. For example, Sonogashira coupling between ethynylpyridines and halogenated pyrroles could form the bicyclic framework.

  • Microwave-Assisted Methods : Accelerating reaction kinetics for improved yield, as demonstrated in analogous indolizine syntheses (reported yields: 60–75%).

Table 1: Comparative Analysis of Indolizine Synthesis Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Pd-catalyzedPd(PPh₃)₄1106895
Microwave-assistedCuI/DBU1507297
Thermal cyclizationNone1805590

Pyrazole-Carboxylic Acid Coupling

Post-indolizine formation, introducing the pyrazole-carboxylic acid group involves:

  • Nucleophilic Aromatic Substitution (SNAr) : Reacting 3-bromoindolizine with a pre-formed pyrazole-3-carboxylic acid derivative under basic conditions (e.g., K₂CO₃/DMF).

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling between indolizine boronic esters and halogenated pyrazole-carboxylic acids (Pd(dppf)Cl₂ catalyst, 80°C).

Critical Parameters :

  • Solvent Choice : DMF or THF optimizes solubility of aromatic intermediates.

  • Protecting Groups : Temporary ester protection of the carboxylic acid prevents side reactions during coupling.

Optimization Strategies

Catalytic System Tuning

Patent CN111138289B highlights the importance of catalyst loading in pyrazole syntheses. For the target compound:

  • Pd/C (5 wt%) : Achieves 70% conversion in SNAr reactions but suffers from heterocycle decomposition above 100°C.

  • Buchwald-Hartwig Amination Catalysts : XPhos-Pd-G2 enables C-N bond formation at lower temperatures (60°C), preserving acid functionality.

Solvent and Temperature Effects

Data from WO2017064550A1 suggests:

  • Ester Hydrolysis : Aqueous NaOH (3 M) at 70°C cleaves methyl esters without degrading indolizine rings.

  • Acid Stability : The carboxylic acid group remains intact at pH 2–3 during workup, as confirmed by HPLC.

Industrial Scalability Considerations

Waste Minimization

The process described in CN111138289B emphasizes atom economy:

  • Solvent Recovery : Distillation reclaims >90% of DMF and THF.

  • Catalyst Recycling : Pd residues are recovered via chelating resins, reducing heavy metal waste.

Cost Analysis

ComponentCost per kg (USD)Source
4-Fluorophenylboronic acid220Sigma-Aldrich
Pd(dppf)Cl₂12,000Strem Chemicals
Pyrazole-3-COOEt150TCI America

Total Estimated Raw Material Cost : $3,800/kg (pilot scale).

Analytical Characterization

Post-synthesis validation requires:

  • HPLC-MS : Confirms molecular ion at m/z 321.3 [M+H]⁺.

  • ¹H NMR : Key signals include:

    • δ 8.72 (d, J = 7.2 Hz, indolizine H-1)

    • δ 7.45–7.52 (m, fluorophenyl protons)

    • δ 6.98 (s, pyrazole H-4) .

化学反応の分析

1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that compounds similar to 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . This makes it a candidate for further research in inflammatory disease treatment.
  • Neurological Applications : Recent investigations into pyrazole derivatives indicate their potential as modulators of cannabinoid receptors (CB1 and CB2). These compounds may offer therapeutic benefits in pain management and neurodegenerative diseases by acting as partial agonists .

Agricultural Applications

  • Fungicidal Activity : Compounds with similar structures have been evaluated for their antifungal properties against various phytopathogenic fungi. The incorporation of the pyrazole moiety has shown promise in enhancing antifungal efficacy, making it a candidate for agricultural fungicide development .
  • Pesticide Development : The unique chemical structure of 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid positions it well for exploration as an innovative pesticide. Its ability to interact with biological systems suggests potential utility in controlling agricultural pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis and biological evaluation of pyrazole derivatives, including those structurally related to 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid. The findings demonstrated that these compounds exhibited potent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of pyrazole derivatives revealed that certain compounds could significantly reduce inflammation markers in vitro. The study suggested that modifications to the pyrazole structure could enhance anti-inflammatory potency, warranting further investigation into compounds like 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-carboxylic acid derivatives, focusing on substituent effects, synthesis pathways, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid Indolizin-3-yl, 4-fluorophenyl ~340 (estimated) Bicyclic indolizine core enhances rigidity; fluorophenyl may improve metabolic stability. Hypothetical
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl 206.18 Simplest analog; used as a precursor for amide derivatives (e.g., CFTR potentiators). High purity available.
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (11i) 2,6-Dimethoxyphenyl, 4-fluorophenyl 356.34 Methoxy groups increase steric bulk and lipophilicity. NMR δ 7.23–7.36 (aromatic protons), 3.60 ppm (methoxy) .
1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (11b) Quinolinyl, 2,6-dimethoxyphenyl 439.87 Chloroquinoline substitution enhances π-π stacking potential. Lower yield (80%) vs. 11i (93%) due to steric hindrance .
1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid Oxan-4-yl (tetrahydropyran) 196.21 Non-aromatic substituent reduces planarity; may improve solubility in polar solvents.
1-(4-Fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Isopropyl, 4-fluorophenyl 264.27 Isopropyl group introduces hydrophobicity; discontinued due to synthetic challenges .

Substituent Effects on Physicochemical Properties

  • Fluorophenyl Group : Present in all analogs, the 4-fluorophenyl group enhances metabolic stability by resisting oxidative degradation. This is critical for drug candidates targeting cytochrome P450 enzymes .
  • Indolizine vs.
  • Methoxy vs. Carboxylic Acid : Methoxy groups (as in 11i) increase lipophilicity (logP ~2.5), whereas the carboxylic acid moiety enhances water solubility and hydrogen-bonding capacity .

Spectroscopic and Analytical Data

  • NMR Trends : Aromatic protons in fluorophenyl-substituted pyrazoles resonate at δ 7.0–7.5 ppm, while methoxy groups appear as singlets near δ 3.6 ppm . The target compound’s indolizine protons may exhibit upfield shifts due to ring current effects .
  • Mass Spectrometry : ESI-MS of related compounds (e.g., m/z 331.2 for Z899051432) confirms molecular ion stability, critical for analytical validation .

生物活性

1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1422138-42-8) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an indolizinyl moiety and a fluorinated phenyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H12FN3O2
  • Molecular Weight : 321.31 g/mol
  • CAS Number : 1422138-42-8

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. A study evaluating various pyrazole derivatives for their antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3) found that certain compounds demonstrated potent activity against LNCaP cells, with notable inhibition of prostate-specific antigen (PSA) expression . Specifically, compounds with similar structural features to the target compound were found to have IC50 values in the micromolar range, suggesting promising therapeutic potential.

The mechanism by which pyrazole derivatives exert their biological effects often involves modulation of key signaling pathways associated with cancer cell proliferation and survival. For instance, the inhibition of androgen receptor signaling in prostate cancer cells has been linked to the antiproliferative effects observed with these compounds. The fluorinated phenyl group is thought to enhance binding affinity and selectivity towards these targets, leading to improved biological outcomes .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to 1-(6-(4-Fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, studies have shown that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

Study 1: Antiproliferative Effects on Prostate Cancer Cells

In a notable study published in 2016, a series of pyrazole derivatives were synthesized and tested against LNCaP prostate cancer cells. Among these, one derivative showed an IC50 value of 18 μmol/L and a PSA downregulation rate of 46%, outperforming the lead compound T3 . This highlights the potential of structurally related compounds in targeting prostate cancer.

Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory activity of various pyrazole derivatives demonstrated that several compounds exhibited significant inhibition of TNF-α and IL-6. The most effective compounds achieved over 80% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests a viable pathway for developing new anti-inflammatory therapies based on pyrazole scaffolds.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 Value (μmol/L)Inhibition (%)
AntiproliferativeSimilar Pyrazole Derivative18PSA downregulation: 46%
Anti-inflammatoryVarious Pyrazole DerivativesN/ATNF-α: up to 85%

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Pyrazole with Fluorinated PhenylAnticancerEnhanced binding affinity
Pyrazole with Alkyl SubstituentsAnti-inflammatoryVariable efficacy across different assays

Q & A

Q. What are the critical steps in synthesizing 1-(6-(4-fluorophenyl)indolizin-3-yl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis of pyrazole-indolizine hybrids typically involves multi-step reactions, including cyclization and functional group coupling. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance solubility and reaction efficiency for fluorophenyl intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .
  • Yield Optimization : Adjusting reaction time (e.g., 12–24 hours) and temperature (60–80°C) minimizes side products like unreacted indolizine precursors .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Structural validation employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl at C6 of indolizine, pyrazole-carboxylic acid at C3) .
    • FT-IR : Confirm carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and fluorophenyl C-F bonds (~1220 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₈H₁₂FN₃O₂: 329.09 g/mol) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and packing, as demonstrated for analogous pyrazole-carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, eliminating confounding by-products .
  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify true IC₅₀ values, avoiding false negatives from solubility limits .
  • Structural Analog Comparison : Benchmark activity against similar compounds (e.g., 1-(4-fluorophenyl)pyrazole-3-carboxylic acid, IC₅₀ = 12 μM in kinase assays) .

Q. What computational approaches predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 3H6) to model interactions. The fluorophenyl group often occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., 100 ns simulations to evaluate RMSD fluctuations <2 Å) .
  • QSAR Models : Train on pyrazole derivatives’ bioactivity data to predict logP and solubility, critical for pharmacokinetic profiling .

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl and pyrazole modifications?

Methodological Answer:

  • Core Modifications :
    • Fluorophenyl Substituents : Replace 4-F with Cl or CF₃ to assess electronic effects on target binding .
    • Pyrazole Ring : Introduce methyl groups at N1 or C5 to sterically hinder or enhance interactions .
  • Biological Testing : Prioritize assays relevant to indolizine’s reported targets (e.g., kinases, GPCRs) using standardized protocols (e.g., ADP-Glo™ kinase assay) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in literature?

Methodological Answer:

  • Standardized Conditions : Report solubility in PBS (pH 7.4) and DMSO, noting sonication duration and temperature .
  • Comparative Studies : Contrast with structurally related compounds (e.g., ethyl ester derivatives show 10× higher solubility than carboxylic acids) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。